N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
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Description
N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H17FN4O3S and its molecular weight is 424.45. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and In Vitro Screening
A study conducted by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds showed moderate to good binding energies, indicating potential for biological activity, although this specific compound was not directly studied (Flefel et al., 2018).
Anti-Inflammatory Activity
Research by Robert-Piessard et al. (1997) explored the anti-inflammatory activities of related N-pyridinyl derivatives. Their findings suggest the potential of such compounds in anti-inflammatory applications, although the direct application of N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide was not examined (Robert-Piessard et al., 1997).
Antimicrobial and Antifungal Activities
Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives and evaluated their antibacterial and antifungal activities. This study underscores the potential antimicrobial applications of such compounds, providing insights into the broader applications of pyridazinone derivatives (Maddila et al., 2016).
Anticancer Activity
Kamble et al. (2015) investigated pyridazinones as anticancer agents. Their work on novel 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives showed promising results against human cancer cell lines, highlighting the potential of related compounds in cancer treatment (Kamble et al., 2015).
properties
IUPAC Name |
N-[6-[2-(3-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-13(27)14-5-4-6-15(11-14)23-19(28)12-30-20-10-9-18(25-26-20)24-21(29)16-7-2-3-8-17(16)22/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQFZZWTQJSOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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